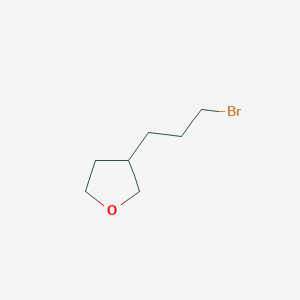

3-(3-Bromopropyl)oxolane

Descripción

3-(3-Bromopropyl)oxolane is a brominated cyclic ether compound featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a 3-bromopropyl chain. Oxolane, a five-membered ether ring, provides structural rigidity and influences the compound’s polarity and reactivity. The bromine atom on the propyl chain makes it a versatile alkylating agent, useful in organic synthesis for forming carbon-carbon or carbon-heteroatom bonds.

Propiedades

IUPAC Name |

3-(3-bromopropyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-4-1-2-7-3-5-9-6-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCDEMLGTTVGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

3-(3-Bromopropyl)oxolane can be synthesized through various methods. One common synthetic route involves the reaction of tetrahydrofuran with 1,3-dibromopropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography .

Análisis De Reacciones Químicas

3-(3-Bromopropyl)oxolane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Aplicaciones Científicas De Investigación

3-(3-Bromopropyl)oxolane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

Material Science: It is used in the preparation of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 3-(3-Bromopropyl)oxolane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 3-(3-Bromopropyl)oxolane, differing in substituent groups, ring systems, or functional groups:

Table 1: Key Compounds for Comparison

Comparative Analysis

Commercial and Research Status

- 2-(3-Bromopropyl)-1,3-dioxolane remains available from suppliers like TCI Chemicals and GLPBIO, priced at ¥13,800/5g (TCI) .

Actividad Biológica

Overview

3-(3-Bromopropyl)oxolane is an organic compound with the molecular formula CHBrO, classified as a brominated derivative of tetrahydrofuran. Its structure features a five-membered ring ether with a bromopropyl substituent, enhancing its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry and organic synthesis due to its versatile applications.

Synthesis

The synthesis of 3-(3-Bromopropyl)oxolane typically involves the reaction of tetrahydrofuran with 1,3-dibromopropane in the presence of a strong base such as sodium hydride. The reaction is performed under reflux conditions, followed by purification through distillation or chromatography.

- Molecular Formula : CHBrO

- Molecular Weight : 195.09 g/mol

- Physical State : Liquid at room temperature

The biological activity of 3-(3-Bromopropyl)oxolane is primarily attributed to the reactivity of the bromine atom, which can participate in nucleophilic substitution reactions. This property allows it to act as an intermediate in various organic synthesis pathways, particularly in the development of bioactive molecules.

Antimicrobial Properties

Research indicates that compounds similar to 3-(3-Bromopropyl)oxolane exhibit antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study demonstrated that derivatives of brominated tetrahydrofuran compounds displayed significant growth inhibition against various bacterial strains, including MRSA. The structural features of these compounds contributed to their bioactivity, highlighting the importance of the bromopropyl group in enhancing antimicrobial properties .

-

Organic Synthesis Applications :

- 3-(3-Bromopropyl)oxolane has been utilized as an intermediate in synthesizing complex organic molecules. Its reactivity allows for functionalization through various pathways, making it valuable in medicinal chemistry for developing new therapeutic agents.

Comparison with Similar Compounds

The biological activity and chemical behavior of 3-(3-Bromopropyl)oxolane can be compared with other brominated tetrahydrofuran derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(2-bromopropyl)tetrahydrofuran | CHBrO | Different position of bromination affecting reactivity |

| 3-(4-bromobutyl)tetrahydrofuran | CHBrO | Longer alkyl chain influences physical properties |

| 2-(3-bromobutyl)-1,3-dioxolane | CHBrO | Dioxolane structure provides different reactivity |

These compounds exhibit similar reactivity patterns but differ in their alkyl chain lengths and positions of bromination, influencing their biological activity and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.